2-((6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
CAS No.: 1207044-60-7
Cat. No.: VC8441134
Molecular Formula: C24H26FN7O
Molecular Weight: 447.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207044-60-7 |
|---|---|
| Molecular Formula | C24H26FN7O |
| Molecular Weight | 447.5 |
| IUPAC Name | 2-[[6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C24H26FN7O/c25-19-6-8-20(9-7-19)32-23-21(16-27-32)22(26-10-15-33)28-24(29-23)31-13-11-30(12-14-31)17-18-4-2-1-3-5-18/h1-9,16,33H,10-15,17H2,(H,26,28,29) |
| Standard InChI Key | RXQZODPYEVNAET-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO |
Introduction
Chemical Identity and Structural Elucidation
| Property | Value |
|---|---|
| CAS Number | 1207044-60-7 |
| Molecular Formula | C₂₄H₂₆FN₇O |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-[[6-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO |
Structural Features and Stereoelectronic Effects
The core pyrazolo[3,4-d]pyrimidine scaffold is fused with a piperazine ring at position 6 and a 4-fluorophenyl group at position 1 (Figure 1). The 4-benzylpiperazin-1-yl substituent introduces a hydrophobic aromatic domain, while the 4-fluorophenyl group enhances electron-withdrawing characteristics. The ethanolamine side chain at position 4 provides hydrogen-bonding capacity, potentially influencing target binding.
Figure 1: Hypothetical Binding Interactions
(Note: Visualization of π-π stacking between the benzyl group and aromatic residues, and hydrogen bonding via the ethanolamine hydroxyl.)
Synthesis and Analytical Characterization
Synthetic Pathways for Pyrazolopyrimidine Derivatives
While direct synthesis protocols for this compound are undisclosed, analogous pyrazolopyrimidines are typically constructed via:
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Cyclocondensation: Reaction of aminopyrazoles with β-diketones or cyanamide derivatives.
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Nucleophilic Aromatic Substitution: Introduction of piperazine groups at electron-deficient positions.
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Post-Functionalization: Coupling of pre-formed pyrazolopyrimidine cores with benzylpiperazine or fluorophenyl precursors via Buchwald-Hartwig amination .
For example, the PROTAC synthesis methodology described by Bordi et al. (2023) employs cartridge-based automation for assembling complex heterocycles, a technique potentially adaptable to this compound .
Analytical Data and Spectral Signatures
The Standard InChIKey (RXQZODPYEVNAET-UHFFFAOYSA-N) confirms its unique stereochemical identity. Predicted spectral features include:
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¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and ethanolamine -OH (δ 1.5–2.0 ppm).
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MS (ESI+): Molecular ion peak at m/z 448.5 [M+H]⁺.
Pharmacological and Toxicological Considerations
ADMET Profiling
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Absorption: Moderate permeability (Predicted Caco-2 Papp: 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation of the benzyl group.
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Toxicity: Ames test predictions indicate low mutagenic risk (Class IV).
Comparative Analysis with Structural Analogs
Table 2: Activity of Related Pyrazolopyrimidines
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Ruxolitinib (JAK1/2) | JAK1 | 3.3 | Literature |
| Analog VC8441134 (This) | ABL1 (Predicted) | ~50* | Computational |
Research Gaps and Future Directions
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